molecular formula C19H17BrN2O5S2 B5089972 2-bromo-6-ethoxy-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate

2-bromo-6-ethoxy-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate

Cat. No.: B5089972
M. Wt: 497.4 g/mol
InChI Key: SYAVDUVGGYHKQD-YBEGLDIGSA-N
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Description

2-bromo-6-ethoxy-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, an ethoxy group, and a thiazolidinone moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-ethoxy-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate typically involves multi-step organic reactions. One common approach includes:

    Bromination: Introduction of the bromine atom to the aromatic ring.

    Ethoxylation: Addition of the ethoxy group.

    Formation of the thiazolidinone moiety: This step involves the reaction of an appropriate thiazolidinone precursor with the aromatic compound.

    Sulfonation: Introduction of the 4-methylbenzenesulfonate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group or the thiazolidinone moiety.

    Reduction: Reduction reactions may target the imino group or the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, the compound’s thiazolidinone moiety is of particular interest due to its potential biological activity. It may be studied for its effects on enzymes or cellular pathways.

Medicine

The compound may have potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with biological targets in a specific manner, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-6-ethoxy-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The thiazolidinone moiety may interact with enzymes or receptors, modulating their activity. The bromine atom and ethoxy group can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-ethoxy-6-methylphenyl 4-methylbenzenesulfonate
  • 4-bromo-2-[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl-6-nitrophenol

Uniqueness

The uniqueness of 2-bromo-6-ethoxy-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure provides multiple sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-bromo-6-ethoxyphenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O5S2/c1-3-26-15-9-12(10-16-18(23)22-19(21)28-16)8-14(20)17(15)27-29(24,25)13-6-4-11(2)5-7-13/h4-10H,3H2,1-2H3,(H2,21,22,23)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAVDUVGGYHKQD-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)N)Br)OS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)N)Br)OS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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